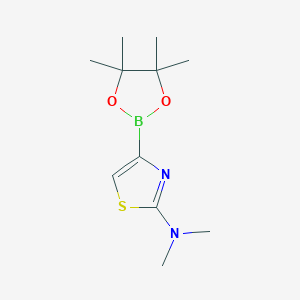

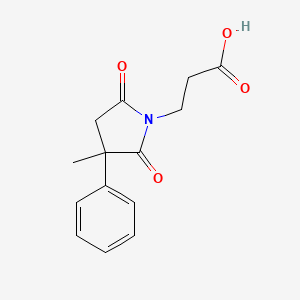

![molecular formula C25H27N7O3 B2813912 N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251626-71-7](/img/structure/B2813912.png)

N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine” is a complex organic molecule that contains several functional groups, including a pyridazine ring, a phenyl ring, a pyrrolidine ring, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine, phenyl, pyrrolidine, and piperidine rings. The exact three-dimensional structure would depend on the specific arrangement and orientation of these rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .Applications De Recherche Scientifique

Catalytic Activity in Water Oxidation

The compound 3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine, or compounds structurally related, demonstrate promising catalytic activities, particularly in water oxidation processes. For instance, Ru complexes incorporating pyridazine derivatives have been shown to catalyze the decomposition of water to generate oxygen effectively, with turnover numbers ranging significantly, showcasing their potential in catalytic applications related to renewable energy and environmental remediation (Zong & Thummel, 2005).

AChE Inhibitory Activity

Derivatives of pyridazine, including those structurally similar to the compound , have been explored for their acetylcholinesterase (AChE) inhibitory activity. These studies aim at discovering new therapeutic agents for diseases like Alzheimer's. Modifications in the pyridazine structure, such as the introduction of a lipophilic environment or substitution at the C-6 phenyl group, have resulted in compounds with significant AChE inhibitory activity and selectivity, highlighting the compound's potential application in neurodegenerative disease research (Contreras et al., 2001).

Synthesis of Pyridine and Fused Pyridine Derivatives

The compound's structural framework has facilitated the synthesis of a variety of pyridine and fused pyridine derivatives, further expanding the chemical diversity for potential pharmaceutical applications. These synthesized compounds, including pyrido[2,3-d]pyrimidine derivatives, demonstrate the versatility of pyridazine derivatives in constructing complex heterocyclic systems with potential biological activities (Al-Issa, 2012).

Dopamine D4 Agonist for Inducing Penile Erection

Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, related in structure to the compound of interest, has led to discoveries in the pharmacological manipulation of the D4 dopamine receptor. Specifically, one derivative demonstrated significant efficacy as a D4 partial agonist, capable of inducing penile erection in vivo, suggesting a novel approach for treating erectile dysfunction (Enguehard-Gueiffier et al., 2006).

Antibacterial and Anticancer Activities

Derivatives of pyridazine have been investigated for their antibacterial and anticancer activities. Through a series of syntheses involving pyridazine compounds, researchers have developed molecules exhibiting significant activity against various bacterial strains and cancer cell lines, underscoring the potential of these compounds in developing new therapeutic agents (Rostamizadeh et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-2-35-21-10-8-19(9-11-21)27-22(33)18-32-25(34)31-13-12-26-23(24(31)28-32)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUHZQWUILHQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)

![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)

![2-{1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2813833.png)

![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2813837.png)

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)

![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)